![molecular formula C19H17FN2O3S B14958215 N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14958215.png)
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Substitution Reactions:
Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
- N-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)-1,3-thiazole-4-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-fluorophenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H17FN2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(22-19(26-11)13-6-4-5-7-14(13)20)18(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
CQTDQCRMCHBWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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